molecular formula C20H22FNO3S B12126216 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide

Cat. No.: B12126216
M. Wt: 375.5 g/mol
InChI Key: YXCYICQVNCJSIM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide is a synthetic organic compound characterized by its unique structural components This compound features a tetrahydrothiophene ring with a sulfone group, an ethyl-substituted benzyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Benzylation: The next step involves the introduction of the 4-ethylbenzyl group. This can be achieved through a nucleophilic substitution reaction using a suitable benzyl halide and a base.

    Amidation: Finally, the fluorobenzamide moiety is introduced through an amidation reaction. This involves reacting the intermediate with 4-fluorobenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can target the sulfone group, converting it back to the sulfide or sulfoxide forms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, sulfoxides.

    Substitution: Various substituted aromatic compounds.

    Hydrolysis: 4-fluorobenzoic acid, corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide can serve as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity can be explored in various assays to determine its effects on biological systems. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could interact with cellular receptors, modulating their signaling pathways.

    Antimicrobial Activity: The compound might disrupt microbial cell membranes or interfere with essential microbial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-4-fluorobenzamide: Similar structure but lacks the ethyl group on the benzyl moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-fluorobenzamide: Similar structure with a methyl group instead of an ethyl group on the benzyl moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)-4-fluorobenzamide: Similar structure with a chlorine substituent on the benzyl moiety.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C20H22FNO3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-fluorobenzamide

InChI

InChI=1S/C20H22FNO3S/c1-2-15-3-5-16(6-4-15)13-22(19-11-12-26(24,25)14-19)20(23)17-7-9-18(21)10-8-17/h3-10,19H,2,11-14H2,1H3

InChI Key

YXCYICQVNCJSIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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